molecular formula C11H7ClF3N B11719992 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile

Cat. No.: B11719992
M. Wt: 245.63 g/mol
InChI Key: AWAGIUWEHIEUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chloro and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclopropanecarbonitrile under specific conditions. One common method includes the use of toluene as a solvent and anhydrous aluminum trichloride as a catalyst. The reaction is carried out at low temperatures (0-5°C) for several hours, followed by the addition of ice water and pH adjustment using sodium hydroxide . This method is suitable for large-scale production due to its high safety and low environmental impact.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hypophosphorous acid, and cuprous oxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7ClF3N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2H2

InChI Key

AWAGIUWEHIEUBG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.